Sorafenib

Content Navigation

CAS Number

Product Name

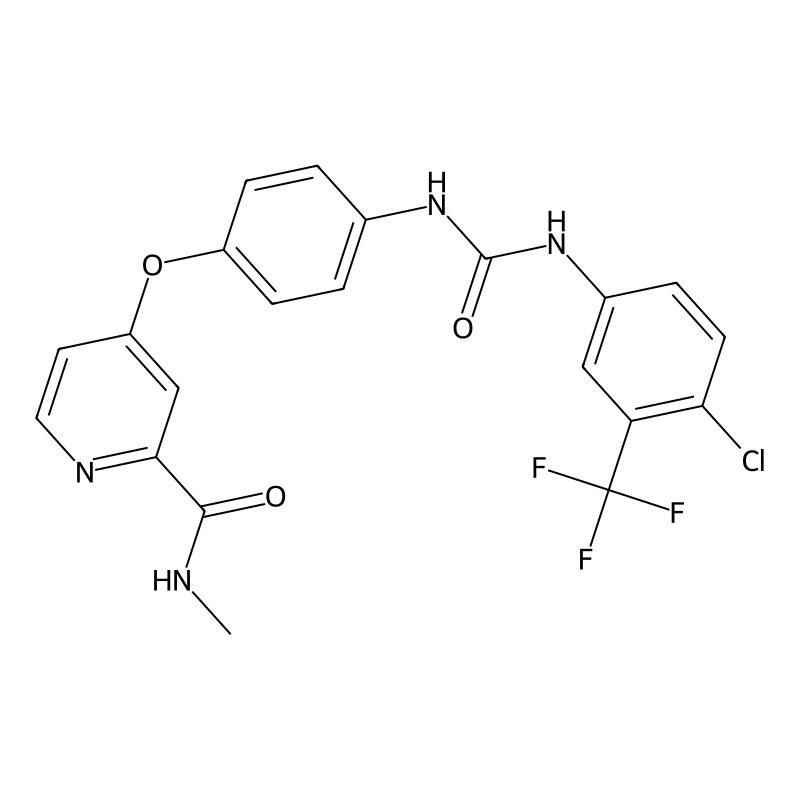

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.71e-03 g/L

Synonyms

Canonical SMILES

Anti-angiogenic effects

Sorafenib acts as a multi-kinase inhibitor, blocking the activity of several enzymes (kinases) involved in the formation of new blood vessels (angiogenesis) that tumors rely on for growth. This disrupts the tumor's blood supply, hindering its ability to obtain nutrients and oxygen [].

Anti-proliferative effects

In addition to its anti-angiogenic properties, sorafenib also exhibits anti-proliferative effects by inhibiting signaling pathways crucial for cell growth and division within the tumor [].

These combined mechanisms make Sorafenib a valuable tool for researchers investigating HCC treatment strategies. Here are some specific areas of scientific research involving Sorafenib:

Mechanisms of resistance

A significant focus of research is understanding how HCC tumors develop resistance to Sorafenib treatment. This knowledge is crucial for developing strategies to overcome resistance and improve treatment efficacy [].

Combination therapies

Researchers are actively investigating the effectiveness of combining Sorafenib with other therapeutic approaches, such as immunotherapy or targeted therapies directed against different molecular pathways, to potentially improve patient outcomes [].

Optimizing treatment strategies

Ongoing research explores optimizing Sorafenib treatment regimens to balance its effectiveness with managing side effects and improving patient quality of life [].

Sorafenib is an oral multikinase inhibitor primarily used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The chemical structure of sorafenib is represented by the formula , and it is known for its ability to inhibit various serine/threonine and tyrosine kinases involved in tumor cell proliferation and angiogenesis. Specifically, sorafenib targets kinases such as Raf-1, B-Raf, vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and others, effectively disrupting multiple signaling pathways critical for cancer growth and survival .

Sorafenib acts as a multi-targeted kinase inhibitor. It disrupts various cellular signaling pathways involved in tumor growth, proliferation, and angiogenesis (blood vessel formation) []. Key targets include:

- Vascular endothelial growth factor receptors (VEGFRs) - Inhibiting these receptors hinders the formation of new blood vessels that tumors require for growth [].

- Platelet-derived growth factor receptors (PDGFRs) - Blocking PDGFRs disrupts signaling pathways that promote cell growth and survival.

- RAF kinases - Sorafenib inhibits RAF kinases, particularly c-Raf, which play a role in cell proliferation and differentiation [].

By targeting these multiple pathways, Sorafenib disrupts the complex signaling network that fuels cancer progression [].

Sorafenib is associated with various side effects due to its widespread cellular targeting. Common side effects include hand-foot syndrome (rash and pain on palms and soles), fatigue, diarrhea, and loss of appetite []. It can also cause serious side effects like liver problems, bleeding, and high blood pressure [].

Sorafenib undergoes significant metabolic transformations in the body. Upon oral administration, it is rapidly absorbed and metabolized primarily in the liver through two main pathways: phase I oxidation mediated by cytochrome P450 3A4 and phase II conjugation via UDP glucuronosyltransferase 1A9. The predominant metabolite identified is sorafenib N-oxide, which retains similar pharmacological activity to the parent compound. Approximately 77% of sorafenib is excreted via feces, with about 19% eliminated through urine .

Sorafenib exhibits potent biological activity by inhibiting tumor cell proliferation, promoting apoptosis, and mitigating angiogenesis. It does this by blocking the autophosphorylation of receptor tyrosine kinases such as VEGFRs and PDGFRs, disrupting critical signaling pathways including the Ras/mitogen-activated protein kinase pathway. Additionally, sorafenib can down-regulate anti-apoptotic proteins like myeloid cell leukemia sequence-1 and cellular inhibitor of apoptosis 2 through interference with nuclear factor-kappa B signaling .

The synthesis of sorafenib involves several key steps that typically include:

- Formation of the Urea Linkage: This step involves reacting a phenyl derivative with an isocyanate to form a urea bond.

- Introduction of the Pyridine Ring: A pyridine derivative is then introduced to the urea compound.

- Chlorination: The incorporation of a chloro group into the aromatic ring enhances the compound's potency.

- Final Purification: The crude product undergoes purification processes to yield pure sorafenib suitable for pharmacological use.

These synthetic routes are designed to ensure high yield and purity while maintaining the compound's bioactivity .

Sorafenib is primarily indicated for:

- Renal Cell Carcinoma: It is used as a first-line treatment for advanced renal cell carcinoma.

- Hepatocellular Carcinoma: It is also approved for patients with advanced hepatocellular carcinoma who have not undergone surgical resection or liver transplantation.

- Thyroid Carcinoma: Sorafenib has shown efficacy in treating differentiated thyroid carcinoma that is refractory to radioactive iodine treatment .

Studies have highlighted several interactions involving sorafenib:

- Drug Interactions: Sorafenib's metabolism can be influenced by other drugs that are strong inhibitors or inducers of cytochrome P450 3A4, potentially leading to altered drug levels and effects.

- Combination Therapies: Clinical trials have explored combining sorafenib with other agents like doxorubicin and fluorouracil, showing potential synergistic effects in inhibiting tumor growth .

- Resistance Mechanisms: Research indicates that resistance to sorafenib can occur through various mechanisms, including activation of alternative signaling pathways like phosphatidylinositol 3-kinase/AKT and epithelial-mesenchymal transition .

Several compounds share structural or functional similarities with sorafenib, including:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Regorafenib | Multi-kinase inhibitor similar to sorafenib | Approved for colorectal cancer |

| Lenvatinib | Inhibits VEGFRs and fibroblast growth factor receptors | More selective for VEGFRs |

| Pazopanib | Inhibits multiple receptor tyrosine kinases | Used primarily for soft tissue sarcoma |

| Sunitinib | Targets multiple receptor tyrosine kinases | Approved for gastrointestinal stromal tumors |

| Axitinib | Selective inhibitor of VEGFRs | Focused on renal cell carcinoma |

Sorafenib's uniqueness lies in its broad-spectrum inhibition of various kinases involved in both tumor proliferation and angiogenesis, making it a versatile agent in oncology .

The synthesis of sorafenib, a potent multi-kinase inhibitor, has evolved significantly since its initial development, with multiple synthetic routes being developed to address various manufacturing challenges. The compound's complex structure, featuring a bi-aryl urea framework with trifluoromethyl and chloro substituents, requires careful synthetic planning to achieve acceptable yields and purity for pharmaceutical applications [1] [2].

The original synthesis route developed by Bayer represents the foundational approach to sorafenib production. This pathway begins with picolinic acid as the starting material, which undergoes chlorination with thionyl chloride in the presence of catalytic dimethylformamide to yield 4-chloropicolinic acid [3]. The subsequent transformation involves conversion to the corresponding acid chloride using thionyl chloride, followed by amidation with methylamine to form 4-chloro-N-methylpicolinamide [2]. The phenoxy linkage is then established through nucleophilic aromatic substitution with 4-aminophenol, requiring both potassium carbonate and potassium tert-butoxide as bases under elevated temperatures [3]. The final step involves urea formation through reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, yielding the sorafenib base, which is subsequently converted to the tosylate salt for pharmaceutical formulation [1] [2].

The Bankston improved synthesis addressed several limitations of the original route by eliminating chromatographic purification steps and reducing reaction times. This methodology maintains the same general synthetic strategy but optimizes reaction conditions to achieve a 63% overall yield compared to the original 10% yield [3]. Key improvements include reduced thionyl chloride reaction times and avoidance of intermediate isolation for several steps, thereby streamlining the overall process [3].

A significant advancement came with the development of the convergent synthetic route disclosed in patent WO2009054004. This approach represents a fundamental shift in synthetic strategy by first forming the urea linkage between 4-chloro-3-(trifluoromethyl)phenyl isocyanate and 4-aminophenol to generate the novel intermediate 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea [3]. This intermediate is then coupled with 4-chloro-N-methylpicolinamide under basic conditions to complete the sorafenib structure. The convergent approach achieves over 80% overall yield with greater than 99% purity, representing a substantial improvement over previous methodologies [3].

Key Intermediates and Reaction Mechanisms

The synthesis of sorafenib involves several critical intermediates, each playing a distinct role in the overall transformation sequence. The formation of 4-chloropicolinic acid represents the first key intermediate, generated through electrophilic aromatic substitution of picolinic acid with thionyl chloride [3]. This reaction proceeds through a mechanism involving initial activation of the carboxylic acid group, followed by chlorination at the 4-position of the pyridine ring under elevated temperatures [2].

The subsequent conversion to 4-chloropicolinoyl chloride involves a standard acyl chloride formation mechanism, where thionyl chloride acts as both the chlorinating agent and the leaving group activator [3]. This intermediate exhibits high reactivity towards nucleophilic attack, facilitating the subsequent amidation reaction with methylamine. The amidation proceeds through a nucleophilic acyl substitution mechanism, where methylamine attacks the carbonyl carbon of the acid chloride, leading to formation of the tetrahedral intermediate and subsequent elimination of hydrogen chloride [2].

The phenoxy linkage formation represents one of the most challenging steps in sorafenib synthesis. The reaction between 4-chloro-N-methylpicolinamide and 4-aminophenol involves nucleophilic aromatic substitution, where the phenoxide anion attacks the electron-deficient 4-position of the pyridine ring [3]. This process requires strong bases such as potassium tert-butoxide to generate the phenoxide nucleophile and potassium carbonate to facilitate the substitution reaction. The mechanism involves formation of a Meisenheimer complex intermediate, followed by elimination of chloride to yield the desired phenoxy-linked product [2].

The novel urea intermediate 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea represents a crucial advancement in sorafenib synthesis. This compound is formed through the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-aminophenol [3]. The reaction mechanism involves nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate, followed by proton transfer to yield the urea linkage. The reaction is typically conducted in inert solvents such as toluene or dichloromethane at temperatures above 15°C [3].

The final coupling reaction to form sorafenib base involves another nucleophilic aromatic substitution between the phenolic hydroxyl group of the urea intermediate and the 4-chloro position of N-methylpicolinamide. This reaction requires careful control of reaction conditions, including temperature maintenance at 80-85°C and extended reaction times of 8 hours to ensure complete conversion [3]. The mechanism mirrors the earlier phenoxy linkage formation but benefits from the increased nucleophilicity of the phenolic group compared to the amino group.

Alternative Synthesis Methodologies

Beyond the traditional linear synthetic approaches, several alternative methodologies have been developed to address specific challenges in sorafenib production. The water-assisted synthesis represents a notable advancement in avoiding hazardous reagents commonly used in pharmaceutical synthesis [4]. This methodology employs phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate as an intermediate, prepared through diphenyl carbonate chemistry rather than traditional phosgene-based approaches [5].

The water-assisted route utilizes 1,4-diazabicyclo[2.2.2]octane as a mild base in acetonitrile solvent, achieving the coupling reaction at 65°C under normal atmospheric conditions [5]. This approach eliminates the need for inert atmosphere protection and reduces the requirement for multiple base systems. The reaction between phenyl carbamate and 4-aminophenol proceeds through a nucleophilic substitution mechanism, where the amino group attacks the carbonyl carbon of the carbamate, leading to urea formation and phenol elimination [5].

The one-pot synthesis methodology represents an attempt to streamline the overall process by combining multiple reaction steps without intermediate isolation. This approach typically involves sequential addition of reagents to the reaction vessel, allowing for cascade reactions that build molecular complexity efficiently [6]. While specific details of one-pot sorafenib synthesis are limited in the literature, the general principle involves careful timing of reagent additions and temperature control to ensure each transformation reaches completion before the next step begins.

Alternative salt formation strategies have also been explored beyond the traditional tosylate salt. Research has demonstrated the formation of sorafenib ethylsulfonate salt, which exhibits different solubility characteristics compared to the tosylate form [7]. The ethylsulfonate salt preparation involves treatment of sorafenib base with ethylsulfonic acid in isopropanol, yielding crystalline material with distinct polymorphic properties [7].

The deuterated sorafenib synthesis represents a specialized alternative approach aimed at improving metabolic stability and pharmacokinetic properties. The deuterated omega-diphenylurea synthesis involves incorporation of deuterium atoms at specific positions during the synthetic sequence, requiring specialized deuterated starting materials and careful reaction conditions to maintain deuterium incorporation [8].

Scale-up Manufacturing Considerations

The transition from laboratory-scale synthesis to industrial manufacturing presents numerous challenges that have driven the evolution of sorafenib synthetic methodologies. The original Bayer route, while chemically viable, proved unsuitable for large-scale production due to several critical limitations. The requirement for chromatographic purification of intermediates presents significant scalability issues, as column chromatography is generally not economically viable for multi-kilogram production scales [3].

Gas evolution during the thionyl chloride reaction represents a major safety concern in industrial settings. The simultaneous generation of sulfur dioxide and hydrogen chloride gases at elevated temperatures creates containment challenges and requires specialized ventilation systems [3]. The original process calls for heating all raw materials to 72°C in a single vessel, which on commercial scale would lead to sudden and difficult-to-control gas evolution, presenting both safety and environmental concerns [3].

The convergent synthetic route addresses many scale-up challenges by eliminating the need for hazardous gas-generating reagents. The novel intermediate formation occurs at moderate temperatures with controlled reagent addition, reducing the risk of runaway reactions [3]. The improved process achieves higher yields and purities without requiring specialized equipment for gas handling, making it more suitable for industrial implementation.

Solvent selection and recovery represent critical considerations for commercial manufacturing. The improved synthetic routes utilize solvents such as dimethylformamide, toluene, and ethyl acetate, which are readily recoverable through standard distillation processes [3]. The reduction in chromatographic purification eliminates the need for large volumes of chromatographic solvents, significantly reducing both operating costs and waste generation [3].

Temperature control requirements vary significantly among different synthetic routes. The original methodology requires precise temperature control during the chlorination step, with temperatures maintained at 60-80°C for extended periods [3]. The convergent approach allows for more flexible temperature control, with most reactions proceeding efficiently at moderate temperatures between 25-120°C [3].

Equipment requirements for different synthetic routes present varying capital investment needs. The traditional approach requires specialized equipment for handling corrosive reagents such as thionyl bromide and hydrogen bromide, materials that are both expensive and dangerous to handle [3]. The improved methodologies utilize standard pharmaceutical manufacturing equipment, reducing both capital investment and maintenance costs.

Crystallization and salt formation represent critical final steps in sorafenib manufacturing. The tosylate salt formation requires careful control of crystallization conditions to ensure consistent polymorph formation [9] [10]. Different crystalline forms of sorafenib tosylate exhibit varying stability characteristics, with polymorph I showing superior mechanical stability compared to polymorphs II and III [11]. The crystallization process typically involves dissolution of sorafenib base in isopropanol, followed by addition of p-toluenesulfonic acid and controlled cooling to promote crystal formation [3].

Quality control considerations for large-scale manufacturing include the need for consistent polymorph formation and control of impurity levels. The improved synthetic routes achieve greater than 99% purity by high-performance liquid chromatography, meeting pharmaceutical grade requirements [3]. The reduction in synthetic steps from five to three in the convergent route decreases the potential for impurity formation and simplifies quality control procedures.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Vapor Density

LogP

log Kow = 5.30 (est)

3.8

Decomposition

Appearance

Melting Point

205.6 °C

Storage

UNII

GHS Hazard Statements

H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H402 (50%): Harmful to aquatic life [Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Hepatocellular carcinomaNexavar is indicated for the treatment of hepatocellular carcinoma. Renal cell carcinomaNexavar is indicated for the treatment of patients with advanced renal cell carcinoma who have failed prior interferon-alpha or interleukin-2 based therapy or are considered unsuitable for such therapy. Differentiated thyroid carcinomaNexavar is indicated for the treatment of patients with progressive, locally advanced or metastatic, differentiated (papillary/follicular/Hürthle cell) thyroid carcinoma, refractory to radioactive iodine.

Hepatocellular carcinomaSorafenib Accord is indicated for the treatment of hepatocellular carcinoma (see section 5. 1). Renal cell carcinomaSorafenib Accord is indicated for the treatment of patients with advanced renal cell carcinoma who have failed prior interferon-alpha or interleukin-2 based therapy or are considered unsuitable for such therapy.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Nexavar

FDA Approval: Yes

Sorafenib tosylate is approved to treat: Hepatocellular carcinoma (a type of liver cancer ) that cannot be removed by surgery.

Renal cell carcinoma (a type of kidney cancer ) that is advanced.

Thyroid cancer in certain patients with progressive , recurrent , or metastatic disease that does not respond to treatment with radioactive iodine.

Sorafenib tosylate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Nexavar is indicated for the treatment of patients with unresectable hepatocellular carcinoma (HCC). /Included in US product label/

Nexavar is indicated for the treatment of patients with locally recurrent or metastatic, progressive, differentiated thyroid carcinoma (DTC) that is refractory to radioactive iodine treatment. /Included in US product label/

Nexavar is indicated for the treatment of patients with advanced renal cell carcinoma (RCC). /Included in US product label/

Pharmacology

Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE05 - Sorafeni

Mechanism of Action

Sorafenib is U.S. Food and Drug Administration-approved for the treatment of renal cell carcinoma and hepatocellular carcinoma and has been combined with numerous other targeted therapies and chemotherapies in the treatment of many cancers. Unfortunately, as with other RAF inhibitors, patients treated with sorafenib have a 5% to 10% rate of developing cutaneous squamous cell carcinoma (cSCC)/keratoacanthomas. Paradoxical activation of extracellular signal-regulated kinase (ERK) in BRAF wild-type cells has been implicated in RAF inhibitor-induced cSCC. Here, /the researchers/ report that sorafenib suppresses UV-induced apoptosis specifically by inhibiting c-jun-NH2-kinase (JNK) activation through the off-target inhibition of leucine zipper and sterile alpha motif-containing kinase (ZAK). Our results implicate suppression of JNK signaling, independent of the ERK pathway, as an additional mechanism of adverse effects of sorafenib. This has broad implications for combination therapies using sorafenib with other modalities that induce apoptosis.

Several case reports suggest sorafenib exposure and sorafenib-induced hyperbilirubinemia may be related to a (TA)(5/6/7) repeat polymorphism in UGT1A1*28 (UGT, uridine glucuronosyl transferase). We hypothesized that sorafenib inhibits UGT1A1 and individuals carrying UGT1A1*28 and/or UGT1A9 variants experience greater sorafenib exposure and greater increase in sorafenib-induced plasma bilirubin concentration. Inhibition of UGT1A1-mediated bilirubin glucuronidation by sorafenib was assessed in vitro. UGT1A1*28 and UGT1A9*3 genotypes were ascertained with fragment analysis or direct sequencing in 120 cancer patients receiving sorafenib on five different clinical trials. Total bilirubin measurements were collected in prostate cancer patients before receiving sorafenib (n = 41) and 19 to 30 days following treatment and were compared with UGT1A1*28 genotype. Sorafenib exhibited mixed-mode inhibition of UGT1A1-mediated bilirubin glucuronidation (IC(50) = 18 umol/L; K(i) = 11.7 umol/L) in vitro. Five patients carrying UGT1A1*28/*28 (n = 4) or UGT1A9*3/*3 (n = 1) genotypes had first dose, dose-normalized areas under the sorafenib plasma concentration versus time curve (AUC) that were in the 93rd percentile, whereas three patients carrying UGT1A1*28/*28 had AUCs in the bottom quartile of all genotyped patients. The Drug Metabolizing Enzymes and Transporters genotyping platform was applied to DNA obtained from six patients, which revealed the ABCC2-24C>T genotype cosegregated with sorafenib AUC phenotype. Sorafenib exposure was related to plasma bilirubin increases in patients carrying 1 or 2 copies of UGT1A1*28 alleles (n = 12 and n = 5; R(2) = 0.38 and R(2) = 0.77; P = 0.032 and P = 0.051, respectively). UGT1A1*28 carriers showed two distinct phenotypes that could be explained by ABCC2-24C>T genotype and are more likely to experience plasma bilirubin increases following sorafenib if they had high sorafenib exposure. This pilot study indicates that genotype status of UGT1A1, UGT1A9, and ABCC2 and serum bilirubin concentration increases reflect abnormally high AUC in patients treated with sorafenib.

Sorafenib is a kinase inhibitor that decreases tumor cell proliferation in vitro. Sorafenib was shown to inhibit multiple intracellular (c-CRAF, BRAF and mutant BRAF) and cell surface kinases (KIT, FLT- 3, RET, RET/PTC, VEGFR-1, VEGFR- 2, VEGFR- 3, and PDGFR-beta). Several of these kinases are thought to be involved in tumor cell signaling, angiogenesis and apoptosis. Sorafenib inhibited tumor growth of hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC) human tumor xenografts in immunocompromised mice. Reductions in tumor angiogenesis were seen in models of HCC and RCC upon sorafenib treatment, and increases in tumor apoptosis were observed in models of HCC, RCC, and DTC.

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

RET family

RET [HSA:5979] [KO:K05126]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration of a 100 mg dose of sorafenib, about 96% of the dose was recovered within 14 days, with 77% of the dose being excreted in feces and 19% of the dose being excreted in urine as glucuronidated metabolites. Unchanged sorafenib accounted for 51% of the dose excreted in feces.

Sorafenib is widely distributed to tissues, indicating that it is lipophilic.

Following oral administration of a 100 mg dose of a solution formulation of sorafenib, 96% of the dose was recovered within 14 days, with 77% of the dose excreted in feces and 19% of the dose excreted in urine as glucuronidated metabolites. Unchanged sorafenib, accounting for 51% of the dose, was found in feces but not in urine.

After administration of Nexavar tablets, the mean relative bioavailability was 38-49% when compared to an oral solution. Following oral administration, sorafenib reached peak plasma levels in approximately 3 hours. With a moderate-fat meal (30% fat; 700 calories), bioavailability was similar to that in the fasted state. With a high-fat meal (50% fat; 900 calories), bioavailability was reduced by 29% compared to that in the fasted state. It is recommended that Nexavar be administered without food. Mean Cmax and AUC increased less than proportionally beyond oral doses of 400 mg administered twice daily. In vitro binding of sorafenib to human plasma proteins was 99.5%.

The absorption and the basic pharmacokinetics following a single dose of sorafenib tosylate were evaluated in female CD-1 mice, male Wistar rats, and female Beagle dogs. For the determination of the absorption of sorafenib in rats, bile duct-cannulated rats (n=5/group) were used. Twenty-four hours after surgery (14)C-sorafenib tosylate was administered orally or intravenously to the rats at a dose of 5 mg/kg sorafenib. The absorption of sorafenib was almost complete in female CD-1 mice (78.6%) and male Wistar rats (79.2%). In Beagle dogs the absorption (67.6 %, calculated from AUC norm values after intravenous and oral administration) and the absolute bioavailability (59.9 %) were lower than in rodents. Maximum plasma concentrations of radioactivity between 1.5 hr and 2 hr after oral administration were observed in all species. After intravenous administration of (14)C-sorafenib tosylate to mice, rats, and dogs the elimination of the radioactivity from plasma occurred with similar terminal half-lives of 6.8, 8.8, and 7.3 hours, respectively. The terminal half-lives of radioactivity after oral administration were 6.1 hours in mice and 5.8 hours in dogs. In rats, terminal half-live after oral administration was longer (11.2 hr) than after intravenous administration. In rats, the elimination of the unchanged compound was slower (half life: 9.3 hr) than in the mice (half life: 6.5 hr) and dogs (half life:4.3 hr). The total plasma clearance in rats was 0.044 L/(hr/kg) corresponding to a blood clearance of 0.049 L/(hr/kg). In mice and dogs the total plasma clearance was 0.13 and 0.15 lL/(hr/kg) respectively. The volume of distribution at steady state ranged from 0.65 l/kg to 0.74 l/kg, depending on the species.

Metabolism Metabolites

Sorafenib undergoes oxidative metabolism by hepatic CYP3A4, as well as glucuronidation by UGT1A9. Inducers of CYP3A4 activity can decrease the systemic exposure of sorafenib. Sorafenib accounted for approximately 70-85% of the circulating analytes in plasma at steady-state. Eight metabolites of sorafenib have been identified, of which 5 have been detected in plasma. The main circulating metabolite of sorafenib, the pyridine N-oxide that comprises approximately 9-16% of circulating analytes at steady-state, showed in vitro potency similar to that of sorafenib.

Sorafenib has known human metabolites that include A-D-GlucuronideDISCONTINUED and Sorafenib.

Sorafenib is metabolized primarily in the liver, undergoing oxidative metabolism, mediated by CYP3A4, as well as glucuronidation mediated by UGT1A9. Sorafenib accounts for approximately 70-85% of the circulating analytes in plasma at steady- state. Eight metabolites of sorafenib have been identified, of which five have been detected in plasma. The main circulating metabolite of sorafenib in plasma, the pyridine N-oxide, shows in vitro potency similar to that of sorafenib. This metabolite comprises approximately 9-16% of circulating analytes at steady-state. Route of Elimination: Following oral administration of a 100 mg dose of a solution formulation of sorafenib, 96% of the dose was recovered within 14 days, with 77% of the dose excreted in feces, and 19% of the dose excreted in urine as glucuronidated metabolites. Half Life: 25-48 hours

Associated Chemicals

Wikipedia

Brown_HT

Drug Warnings

Possible increased risk of bleeding. In clinical studies, bleeding (regardless of causality) was reported in 15.3 or 8.2% of patients receiving sorafenib or placebo, respectively. The incidences of grade 3 and 4 bleeding were 2 and 0%, respectively, in patients receiving sorafenib compared with 1.3 and 0.2%, respectively, in patients receiving placebo. Fatal hemorrhage occurred in one patient in each treatment group. Permanent discontinuance of sorafenib should be considered if any bleeding episode requires medical intervention.

GI perforation, sometimes associated with apparent intra-abdominal tumor, has been reported rarely in patients receiving sorafenib. Sorafenib therapy should be discontinued if GI perforation occurs.

Based on its mechanism of action and findings in animals, Nexavar may cause fetal harm when administered to a pregnant woman. Sorafenib caused embryo-fetal toxicities in animals at maternal exposures that were significantly lower than the human exposures at the recommended dose of 400 mg twice daily. Advise women of childbearing potential to avoid becoming pregnant while on Nexavar because of the potential hazard to the fetus.

For more Drug Warnings (Complete) data for Sorafenib (16 total), please visit the HSDB record page.

Biological Half Life

After intravenous administration of (14)C-sorafenib tosylate to mice, rats, and dogs the elimination of the radioactivity from plasma occurred with similar terminal half-lives of 6.8, 8.8, and 7.3 hours, respectively. The terminal half-lives of radioactivity after oral administration were 6.1 hours in mice and 5.8 hours in dogs. In rats, terminal half-live after oral administration was longer (11.2 hr) than after intravenous administration. In rats, the elimination of the unchanged compound was slower (half life: 9.3 hr) than in the mice (half life: 6.5 hr) and dogs (half life:4.3 hr).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Interactions

Potential pharmacokinetic interaction with doxorubicin and irinotecan (increased area under the serum concentration-time curve (AUC) of doxorubicin and of irinotecan and its active metabolite SN-38). The clinical importance of these findings is not known. Caution is advised.

In vitro studies indicate that sorafenib inhibits glucuronidation by the uridine diphosphate-glucuronosyltransferase (UGT) 1A1 and 1A9 pathways; potential pharmacokinetic interaction (increased systemic exposure to UGT 1A1 or 1A9 substrates). Caution is advised when sorafenib is used concomitantly with drugs predominantly metabolized by the UGT 1A1 pathway (e.g., irinotecan, whose active metabolite SN-38 is metabolized by UGT 1A1).

In vitro studies using human hepatic microsomes indicate that sorafenib inhibits CYP isoenzymes 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4; however, sorafenib does not appear to alter exposure to dextromethorphan (a CYP2D6 substrate), midazolam (a CYP3A4 substrate), or omeprazole (a CYP2C19 substrate). The manufacturer states that it is unlikely that sorafenib will alter the metabolism of substrates of CYP isoenzymes 2C19, 2D6, or 3A4 in vivo or induce CYP isoenzymes 1A2 or 3A4. However, sorafenib may increase systemic exposure to CYP2B6 or CYP2C8 substrates; caution is advised when substrates of CYP2B6 or CYP2C8 are used concomitantly with sorafenib.

For more Interactions (Complete) data for Sorafenib (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Haubeiss S, Schmid JO, Muerdter TE, Sonnenberg M, Friedel G, van der Kuip H, Aulitzky WE. Dasatinib reverses Cancer-associated Fibroblasts (CAFs) from primary Lung Carcinomas to a Phenotype comparable to that of normal Fibroblasts. Mol Cancer. 2010 Jun 27;9(1):168. [Epub ahead of print] PubMed PMID: 20579391.

3: Siegel AB, Olsen SK, Magun A, Brown RS Jr. Sorafenib: Where do we go from here? Hepatology. 2010 Mar 1;52(1):360-369. [Epub ahead of print] PubMed PMID: 20578152.

4: Kodaira M, Takahashi S, Takeuchi K, Yuasa T, Saotome T, Yonese J, Fukui I, Hatake K. Sorafenib-induced erythema multiforme for metastatic renal cell carcinoma. Ann Oncol. 2010 Jul;21(7):1563-5. PubMed PMID: 20573851.

5: Wörns MA, Galle PR. Future perspectives in hepatocellular carcinoma. Dig Liver Dis. 2010 Jul;42 Suppl 3:S302-9. PubMed PMID: 20547319.

6: Rimassa L, Santoro A. The present and the future landscape of treatment of advanced hepatocellular carcinoma. Dig Liver Dis. 2010 Jul;42 Suppl 3:S273-80. PubMed PMID: 20547314.

7: Lachenmayer A, Alsinet C, Chang CY, Llovet JM. Molecular approaches to treatment of hepatocellular carcinoma. Dig Liver Dis. 2010 Jul;42 Suppl 3:S264-72. PubMed PMID: 20547313.

8: Andreana L, Burroughs AK. Treatment of early hepatocellular carcinoma: How to predict and prevent recurrence. Dig Liver Dis. 2010 Jul;42 Suppl 3:S249-57. PubMed PMID: 20547311.

9: Shao YY, Lin ZZ, Hsu C, Shen YC, Hsu CH, Cheng AL. Early alpha-fetoprotein response predicts treatment efficacy of antiangiogenic systemic therapy in patients with advanced hepatocellular carcinoma. Cancer. 2010 Jun 22. [Epub ahead of print] PubMed PMID: 20572033.

10: Augustine CK, Toshimitsu H, Jung SH, Zipfel PA, Yoo JS, Yoshimoto Y, Selim MA, Burchette J, Beasley GM, McMahon N, Padussis J, Pruitt SK, Ali-Osman F, Tyler DS. Sorafenib, a Multikinase Inhibitor, Enhances the Response of Melanoma to Regional Chemotherapy. Mol Cancer Ther. 2010 Jun 22. [Epub ahead of print] PubMed PMID: 20571072.